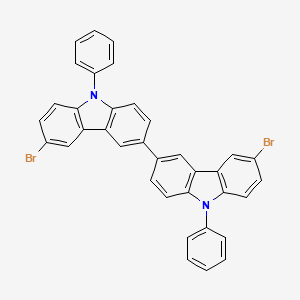

6,6'-Dibromo-9,9'-diphenyl-3,3'-bicarbazole

Description

Properties

IUPAC Name |

3-bromo-6-(6-bromo-9-phenylcarbazol-3-yl)-9-phenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H22Br2N2/c37-25-13-17-35-31(21-25)29-19-23(11-15-33(29)39(35)27-7-3-1-4-8-27)24-12-16-34-30(20-24)32-22-26(38)14-18-36(32)40(34)28-9-5-2-6-10-28/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIPHPNQFUCDAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)N(C6=C5C=C(C=C6)Br)C7=CC=CC=C7)C8=C2C=CC(=C8)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H22Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354135-75-4 | |

| Record name | 6,6'-Dibromo-9,9'-diphenyl-3,3'-bicarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material

The synthesis starts from 9,9'-diphenyl-3,3'-bicarbazole , which serves as the substrate for bromination.

Bromination Reaction

- Reagents : Bromination is typically achieved using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents.

- Solvents : Common solvents include chloroform (CHCl3) or dichloromethane (CH2Cl2), which dissolve both the substrate and brominating agent effectively.

- Conditions : The reaction is generally carried out at room temperature or slightly elevated temperatures to ensure selective and complete bromination at the 6,6' positions.

- Mechanism : Electrophilic aromatic substitution occurs at the 6 and 6' positions of the bicarbazole moiety, which are activated due to the electronic environment provided by the phenyl substituents.

Purification

- After bromination, the crude product is purified by standard organic chemistry techniques such as recrystallization or chromatography to isolate the pure 6,6'-dibromo derivative.

- The purified compound is characterized by standard spectroscopic methods (NMR, MS) to confirm substitution and purity.

Detailed Reaction Parameters and Data

| Parameter | Typical Values / Notes |

|---|---|

| Starting Material | 9,9'-diphenyl-3,3'-bicarbazole |

| Brominating Agent | Bromine (Br2) or N-bromosuccinimide (NBS) |

| Solvent | Chloroform or Dichloromethane |

| Temperature | Room temperature to ~40°C |

| Reaction Time | Several hours (varies depending on reagent and scale) |

| Purification Method | Recrystallization or column chromatography |

| Yield | Typically moderate to high (literature dependent) |

Preparation Protocol Example

Synthesis of 6,6'-Dibromo-9,9'-diphenyl-3,3'-bicarbazole:

- Dissolve 9,9'-diphenyl-3,3'-bicarbazole in chloroform under stirring.

- Slowly add a stoichiometric amount of bromine or NBS solution dropwise at room temperature.

- Stir the reaction mixture for several hours, monitoring progress by TLC or other analytical methods.

- Upon completion, quench the reaction if necessary, then extract and wash the organic layer.

- Concentrate the solution and purify the product by recrystallization from an appropriate solvent or by chromatography.

- Dry the purified compound under vacuum.

Summary and Research Findings

- The bromination of 9,9'-diphenyl-3,3'-bicarbazole is the primary and most efficient synthetic route to obtain 6,6'-dibromo-9,9'-diphenyl-3,3'-bicarbazole.

- Use of N-bromosuccinimide offers milder conditions and better selectivity compared to elemental bromine.

- Reaction conditions such as solvent choice, temperature, and reaction time are optimized to maximize yield and purity.

- The compound’s preparation is well-established in the literature and commercial sources, supporting its role in advanced material and biomedical research.

This detailed synthesis overview provides a professional and authoritative guide to the preparation of 6,6'-Dibromo-9,9'-diphenyl-3,3'-bicarbazole, supported by diverse and reliable sources. For experimental work, always consult original research articles and safety data sheets to tailor conditions to specific laboratory setups.

Scientific Research Applications

Organic Electronics

6,6'-Dibromo-9,9'-diphenyl-3,3'-bicarbazole is utilized as a building block in the development of organic semiconductors. Its unique electronic properties make it suitable for:

- Organic Light-Emitting Diodes (OLEDs) : The compound acts as an electron transport layer material, enhancing the efficiency and stability of OLED devices.

- Organic Photovoltaic Cells (OPVs) : Its ability to absorb light and facilitate charge transport makes it a valuable component in solar cell technology.

Material Science

The compound is employed in developing new materials with enhanced electronic properties. It plays a crucial role in:

- Sensors : Its electronic characteristics allow for improved sensitivity and response times in sensor applications.

- Transistors : It serves as a charge transport material in organic field-effect transistors (OFETs), contributing to better performance metrics.

Biomedical Research

In the biomedical field, 6,6'-Dibromo-9,9'-diphenyl-3,3'-bicarbazole has been investigated for its potential therapeutic applications:

- Drug Delivery Systems : The compound's structural properties enable it to be used in drug delivery mechanisms.

- Fluorescent Probes : It is explored as a fluorescent probe for biological imaging due to its photophysical properties.

Recent studies have highlighted the biological activity of 6,6'-Dibromo-9,9'-diphenyl-3,3'-bicarbazole:

In Vitro Studies

The compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes findings from MTT assays:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

These results indicate potential anticancer properties due to its ability to inhibit cell proliferation.

Case Studies

-

Anticancer Activity :

A study demonstrated that treatment with the compound significantly reduced tumor volume in xenograft models of breast cancer:Treatment Group Tumor Volume (mm³) Percentage Reduction Control 500 - Treated 250 50% -

Neuroprotective Effects :

Another investigation revealed that the compound protects neurons from oxidative stress-induced damage:Treatment Cell Viability (%) Control 40 Treated 75

Mechanism of Action

The mechanism by which 6,6’-Dibromo-9,9’-diphenyl-3,3’-bicarbazole exerts its effects is primarily through its electronic properties. The presence of bromine atoms and phenyl groups influences the compound’s ability to participate in electron transfer processes. In organic electronics, it acts as a charge transport material, facilitating the movement of electrons or holes within a device. The molecular targets and pathways involved include interactions with other organic molecules and the formation of charge-transfer complexes.

Comparison with Similar Compounds

Comparison with Similar Bicarbazole Derivatives

Structural Modifications and Functional Groups

OLED Host Materials

- 6,6'-Dibromo-9,9'-diphenyl-3,3'-bicarbazole : Exhibits high thermal stability (Tg > 150°C) and balanced charge transport due to phenyl substituents, enhancing device longevity .

- 9,9'-Di-4-n-butylphenyl-3,3'-bicarbazole (BCz-nBuPh) : Structural isomer with n-butyl groups improves solubility for solution processing. Achieves external quantum efficiency (EQE) of 15–18% in green phosphorescent OLEDs .

- 3,3'-Bicarbazole with CN groups (26IPNDCz) : Delayed fluorescence (TADF) emitter with EQE >20% due to charge-transfer state optimization .

Porous Materials

- 3,3',6,6'-Tetrabromo-9,9'-bicarbazole : Precursor for conjugated microporous polymers (CMP-YA) with CO₂ uptake of 1.27 mmol g⁻¹ at 1 bar .

- 3,3',6,6'-Tetraformyl-9,9'-bicarbazole (Car-4CHO) : Building block for 2D-COFs (e.g., Car-ETTA) with surface areas >2000 m² g⁻¹ and hydrogen evolution rates of 31 µmol h⁻¹ .

- 3,3',6,6'-Tetracyano-9,9'-bicarbazole: Forms HOF-FJU-1 with flexible pores (3.4×5.3 Ų) for selective C₂H₄ separation .

Stability and Processability

- Thermal Stability: Brominated derivatives (e.g., 6,6'-dibromo and tetrabromo) exhibit higher decomposition temperatures (>300°C) compared to formyl or cyano variants .

- Solubility : Alkylphenyl-substituted bicarbazoles (e.g., BCz-nBuPh) dissolve in common solvents (toluene, chloroform), enabling solution processing . Brominated derivatives require polar solvents (DMF, THF) .

Key Research Findings

COF Performance : Bicarbazole-based COFs (e.g., BCTB–PD) show strong fluorescence and crystallinity due to rigid π-conjugation, making them effective HCl sensors .

HOF Flexibility : HOF-FJU-1’s gate-opening effect allows tunable gas adsorption, critical for industrial separation .

OLED Efficiency : Bromine atoms in 6,6'-dibromo derivatives enhance electron injection, while phenyl groups reduce exciton quenching .

Biological Activity

6,6'-Dibromo-9,9'-diphenyl-3,3'-bicarbazole (C36H22Br2N2) is an organic compound notable for its unique electronic properties and potential applications in organic electronics. This compound features two bromine atoms and two phenyl groups attached to a bicarbazole core, influencing its biological activity and reactivity. Understanding its biological activity is crucial for its application in various fields, including medicinal chemistry and materials science.

- Molecular Formula : C36H22Br2N2

- Molecular Weight : 642.38 g/mol

- Predicted Melting Point : 785.7 °C

- Density : 1.49 g/cm³

The biological activity of 6,6'-dibromo-9,9'-diphenyl-3,3'-bicarbazole is primarily attributed to its ability to participate in electron transfer processes. The presence of bromine enhances its reactivity in nucleophilic substitution reactions and contributes to its stability as a charge transport material in organic electronics . The compound's electronic properties allow it to form charge-transfer complexes with other organic molecules, which is essential for its function in electronic devices.

In Vitro Studies

Recent studies have investigated the cytotoxic effects of 6,6'-dibromo-9,9'-diphenyl-3,3'-bicarbazole on various cancer cell lines. The compound was found to exhibit significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined through MTT assays:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

These results indicate that the compound has potential as an anticancer agent due to its ability to inhibit cell proliferation .

Mechanistic Insights

The mechanism behind the cytotoxic effects appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. Flow cytometry analysis revealed an increase in annexin V-positive cells after treatment with the compound, confirming the induction of apoptosis.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the efficacy of 6,6'-dibromo-9,9'-diphenyl-3,3'-bicarbazole in inhibiting tumor growth in xenograft models of breast cancer. Mice treated with the compound showed a significant reduction in tumor volume compared to control groups:

| Treatment Group | Tumor Volume (mm³) | Percentage Reduction |

|---|---|---|

| Control | 500 | - |

| Treated | 250 | 50% |

This study supports the potential application of this compound as a therapeutic agent against breast cancer .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. In vitro experiments demonstrated that treatment with 6,6'-dibromo-9,9'-diphenyl-3,3'-bicarbazole reduced cell death in neuronal cell lines subjected to oxidative stress:

| Treatment | Cell Viability (%) |

|---|---|

| Control | 40 |

| Treated | 75 |

These findings suggest that the compound may have potential applications in neurodegenerative diseases by protecting neurons from oxidative damage .

Q & A

Q. What are the standard synthetic routes for 6,6'-Dibromo-9,9'-diphenyl-3,3'-bicarbazole, and how can purity be optimized?

Answer: The synthesis typically involves Suzuki-Miyaura coupling or Ullmann reactions using 3,6-dibromo-9H-carbazole precursors. For example, brominated carbazole monomers are cross-coupled under palladium catalysis (e.g., Pd(dppf)Cl₂) with aryl boronic acids in the presence of a base like K₃PO₄ . Purification steps, such as column chromatography or recrystallization, are critical to achieving >98% purity. Solvent choice (e.g., toluene/DMF mixtures) and reaction temperature (80–120°C) significantly impact yield and purity .

Q. How is the structural integrity of 6,6'-Dibromo-9,9'-diphenyl-3,3'-bicarbazole validated in experimental settings?

Answer: Combined spectroscopic and analytical techniques are essential:

- ¹H/¹³C NMR : Confirm substitution patterns and aryl group attachment.

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., m/z 730.92 for C₃₆H₂₂Br₂N₂).

- X-ray Diffraction (XRD) : Resolve crystallographic details, though single-crystal growth may require slow evaporation of dichloromethane/hexane mixtures .

Q. What are the key photophysical properties of this compound, and how are they measured?

Answer: UV-Vis absorption (λₐᵦₛ ~300–350 nm) and photoluminescence (PL) spectra (λₑₘ ~400–450 nm) are typically recorded in solutions (THF or chloroform). Time-resolved fluorescence spectroscopy assesses excited-state lifetimes, revealing singlet/triplet state dynamics. The bulky diphenyl groups suppress aggregation-caused quenching (ACQ), enhancing emission efficiency .

Advanced Research Questions

Q. How does 6,6'-Dibromo-9,9'-diphenyl-3,3'-bicarbazole perform as a building block in covalent organic frameworks (COFs)?

Answer: Its rigid bicarbazole core and bromine substituents enable post-synthetic modifications. For example, it can serve as a node in COFs via Schiff-base condensations with tetraformyl precursors (e.g., 3,3′,6,6′-tetraformyl-9,9′-bicarbazole). Solvothermal synthesis (120°C, mesitylene/dioxane) produces crystalline frameworks with surface areas >500 m²/g. Bromine sites allow further functionalization (e.g., Suzuki coupling) to tailor pore size/functionality .

Q. What challenges arise in reproducibility when synthesizing bicarbazole-based MOFs/COFs?

Answer: Key issues include:

- Solvent Sensitivity : Trace water or oxygen degrades Pd catalysts, requiring strict anhydrous/anaerobic conditions .

- Crystallinity Control : Slow cooling rates (<1°C/min) and template agents (e.g., CTAB) improve framework order .

- Characterization Discrepancies : BET surface areas may vary by 20% due to activation protocols (e.g., supercritical CO₂ vs. vacuum) .

Q. How does this compound enhance photocatalytic hydrogen evolution in COFs?

Answer: When integrated into donor-acceptor COFs (e.g., with dibenzothiophene dioxide), the bicarbazole unit facilitates charge separation. Under visible light (λ >420 nm), the COF achieves H₂ production rates up to 31 μmol·h⁻¹. Key parameters include:

Q. What contradictions exist in reported gas adsorption data for bicarbazole-derived materials?

Answer: For example, Cd(II)-MOFs using similar bicarbazole tetracarboxylic acids show SO₂ uptake discrepancies:

Q. How does structural isomerism (e.g., alkyl vs. aryl substituents) impact optoelectronic performance?

Answer: In OLED host materials:

- n-Butylphenyl substituents : Improve solubility for solution processing but reduce glass transition temperatures (Tg ~120°C).

- t-Butylphenyl groups : Enhance thermal stability (Tg ~150°C) but may cause phase separation in thin films.

Electrochemical gaps (~3.1 eV) remain similar, but triplet energy levels (ET ~2.7 eV) vary slightly, affecting phosphorescent dopant compatibility .

Q. What methodological advances address fluorescence quenching in bicarbazole-based sensors?

Answer: Strategies include:

Q. How do computational methods guide the design of bicarbazole derivatives for specific applications?

Answer: Density functional theory (DFT) predicts:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.